molecular formula C21H17FN4OS B14964332 2-{[7-(4-fluorophenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl]sulfanyl}-N-(3-methylphenyl)acetamide

2-{[7-(4-fluorophenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl]sulfanyl}-N-(3-methylphenyl)acetamide

Cat. No.: B14964332
M. Wt: 392.5 g/mol
InChI Key: RMIIKJZUFXRABL-UHFFFAOYSA-N
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Description

2-{[7-(4-fluorophenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl]sulfanyl}-N-(3-methylphenyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrrolopyrimidine core, which is often associated with biological activity, making it a subject of study in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[7-(4-fluorophenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl]sulfanyl}-N-(3-methylphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolopyrimidine core, followed by the introduction of the fluorophenyl group and the sulfanyl linkage. The final step involves the acylation of the intermediate with 3-methylphenyl acetic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[7-(4-fluorophenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl]sulfanyl}-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding amine or alcohol derivatives.

Scientific Research Applications

2-{[7-(4-fluorophenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl]sulfanyl}-N-(3-methylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.

Mechanism of Action

The mechanism of action of 2-{[7-(4-fluorophenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl]sulfanyl}-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. The pyrrolopyrimidine core is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[7-(4-chlorophenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl]sulfanyl}-N-(3-methylphenyl)acetamide
  • 2-{[7-(4-bromophenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl]sulfanyl}-N-(3-methylphenyl)acetamide

Uniqueness

The unique feature of 2-{[7-(4-fluorophenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl]sulfanyl}-N-(3-methylphenyl)acetamide is the presence of the fluorophenyl group, which can significantly influence its biological activity and chemical reactivity compared to its chloro- and bromo- analogs. The fluorine atom can enhance the compound’s ability to form hydrogen bonds and increase its lipophilicity, potentially improving its bioavailability and efficacy as a therapeutic agent.

Properties

Molecular Formula

C21H17FN4OS

Molecular Weight

392.5 g/mol

IUPAC Name

2-[[7-(4-fluorophenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl]sulfanyl]-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C21H17FN4OS/c1-13-3-2-4-16(9-13)26-18(27)11-28-21-20-19(24-12-25-21)17(10-23-20)14-5-7-15(22)8-6-14/h2-10,12,23H,11H2,1H3,(H,26,27)

InChI Key

RMIIKJZUFXRABL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NC=NC3=C2NC=C3C4=CC=C(C=C4)F

Origin of Product

United States

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